molecular formula C8H9NO2 B118877 4-(Methylamino)benzoic acid CAS No. 10541-83-0

4-(Methylamino)benzoic acid

Cat. No. B118877
CAS RN: 10541-83-0
M. Wt: 151.16 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)benzoic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to form a cyclic hexamer in crystal form, which adopts a folded conformation with all six N-methylamides having a cis (E) conformation, as demonstrated in a study where it was crystallized from dichloromethane-ethyl acetate .

Synthesis Analysis

The synthesis of 4-(Methylamino)benzoic acid and its derivatives has been explored in several studies. For instance, a method for synthesizing N-(4-methylbenzyl)benzamide, which is structurally related to 4-(Methylamino)benzoic acid, was reported using CuI as a catalyst and characterized by various spectroscopic techniques . Another study reported the synthesis of a compound by carbonation of the lithium salt of N,N-bis(trimethylsilyl)aniline, which is a step towards the synthesis of derivatives of 4-(Methylamino)benzoic acid .

Molecular Structure Analysis

The molecular structure of 4-(Methylamino)benzoic acid has been analyzed in detail. The cyclic hexamer crystallizes in space group P1 and is stabilized by intermolecular CH/n contacts . In another related compound, the molecule was found to be highly twisted with a significant dihedral angle between the aromatic rings .

Chemical Reactions Analysis

The chemical behavior of 4-(Methylamino)benzoic acid includes its ability to form cyclic oligomers, such as trimers and hexamers, when cyclized using dichlorotriphenylphosphorane as a coupling reagent . Additionally, the compound has been used as a precursor in the synthesis of various derivatives, indicating its reactivity and versatility in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Methylamino)benzoic acid and its derivatives have been extensively studied. For example, the crystal structure of related compounds is stabilized by hydrogen bonds and weak interactions, which are crucial for understanding the material's properties . The optical properties, such as UV cutoff wavelength and photoluminescence emission spectrum, have also been investigated, suggesting potential applications in optical devices . Furthermore, the thermal stability and melting point of these compounds have been determined, which is important for their practical application .

Scientific Research Applications

Crystalline Structure Analysis

4-(Methylamino)benzoic acid has been studied for its crystalline structure. A study by Azumaya et al. (2003) detailed the crystallization of a cyclic hexamer of 4-(methylamino)benzoic acid, revealing a folded conformation with cis (E) conformation of N-methylamides and intermolecular CH/n contacts in the crystal (Azumaya et al., 2003).

Thermodynamic Properties

Research on the vapor pressures, enthalpies, and entropies of sublimation of para-substituted benzoic acids, including 4-(methylamino)benzoic acid, has been conducted. Monte et al. (2010) measured these properties and provided valuable thermodynamic insights (Monte et al., 2010).

Catalysis and Chemical Reactions

A study by Adam and Andas (2007) demonstrated the use of 4-(methylamino)benzoic acid in catalysis. They incorporated it into silica extracted from rice husk, enhancing the catalyst's specific surface area and efficiency in the Friedel-Crafts benzylation reaction (Adam & Andas, 2007).

Charge Transfer Fluorescence

Jianzhong et al. (1997) investigated the twisted intramolecular charge transfer (TICT) of derivatives of 4-(methylamino)benzoic acid, contributing to the understanding of TICT fluorescence and its potential applications in sensing and analysis (Jianzhong et al., 1997).

Coordination Polymers

4-(Methylamino)benzoic acid derivatives have been utilized in the synthesis of novel coordination polymers with potential applications in materials science. Xu et al. (2009) reported the synthesis and structural analysis of such polymers, highlighting their thermal stability and luminescent properties (Xu et al., 2009).

Oxidation Processes

The compound has been studied in the context of oxidation reactions. Krieger and Jagodzinski (2008) observed the catalytic oxidation of 4-(dimethylamino)benzaldehyde to 4-(methylamino)benzoic acid using gold nanoparticles, providing insights into the oxidation mechanisms and potential industrial applications (Krieger & Jagodzinski, 2008).

Pharmaceutical Research

In the pharmaceutical realm, 4-(methylamino)benzoic acid derivatives have been studied for their potential applications. For example, Baumgarth, Beier, and Gericke (1997) explored the use of such derivatives as Na+/H+ antiporter inhibitors, which are relevant in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).

Anti-Cancer Research

Soni, Sanghvi, Devkar, and Thakore (2015) synthesized novel quinuclidinone derivatives from a common intermediate related to 4-(methylamino)benzoic acid, assessing their potential as anti-cancer agents (Soni et al., 2015).

Spectroscopic Studies

Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies on derivatives of 4-(methylamino)benzoic acid, contributing to the understanding of their structural and spectral properties (Takač & Vikić Topić, 2004).

Catalytic Conversion

Adam, Retnam, and Iqbal (2009) used 4-(methylamino)benzoic acid in developing a catalyst for the conversion of cyclohexane to cyclohexanol and cyclohexanone, showing complete conversion and highlighting the potential of this compound in catalytic processes (Adam, Retnam, & Iqbal, 2009).

Polymer Research

Amarnath and Palaniappan (2005) explored the use of substituted benzoic acids, including 4-(methylamino)benzoic acid, as dopants for polyaniline. This research contributes to the development of new materials with enhanced electrical conductivity (Amarnath & Palaniappan, 2005).

Safety And Hazards

4-(Methylamino)benzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDMSBTYRSMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065117
Record name Benzoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name 4-(Methylamino)benzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19957
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-(Methylamino)benzoic acid

CAS RN

10541-83-0
Record name 4-(Methylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10541-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylaminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)benzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylaminobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(METHYLAMINO)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARU98Z0OZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)benzoic acid
Reactant of Route 2
4-(Methylamino)benzoic acid
Reactant of Route 3
4-(Methylamino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Methylamino)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Methylamino)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Methylamino)benzoic acid

Citations

For This Compound
260
Citations
Í Çelik, M Akkurt, H Necefoğlu, Ö Aybirdi… - … Section E: Structure …, 2009 - scripts.iucr.org
The asymmetric unit of the title compound, C8H9NO2, contains three crystallographically independent molecules, which are essentially planar, the carboxyl O atoms deviating by 0.091 (…
Number of citations: 5 scripts.iucr.org
A Martorana, C Bernini, D Valensin, A Sinicropi… - Molecular …, 2011 - pubs.rsc.org
… In this work the synthetic reaction starting from a precursor molecule, 4-methylamino benzoic acid (Scheme 1), catalysed by the Trametes versicolorlaccase has been investigated. The study …
Number of citations: 15 pubs.rsc.org
I AZUMAYA, T KATO, A YOKOYAMA… - Analytical Sciences: X …, 2003 - jstage.jst.go.jp
A cyclic hexamer of 4-(methylamino) benzoic acid was crystallized from dichloromethane–ethyl acetate to give colorless prisms, which belonged to space group Pı with a= 12.441 (1) Å, …
Number of citations: 1 www.jstage.jst.go.jp
BH Gless, CA Olsen - Peptide Macrocycles: Methods and Protocols, 2022 - Springer
Cyclic peptides are becoming increasingly important in drug discovery due to their specific binding properties, larger surface area compared to small molecules, and their ready and …
Number of citations: 4 link.springer.com
F Adam, J Andas - Journal of colloid and interface science, 2007 - Elsevier
Iron and 4-(methylamino)benzoic acid have been successfully incorporated into silica extracted from rice husk. The silica/Fe/amine complex, RH–Fe(5% amine), showed a ca. 24% …
Number of citations: 43 www.sciencedirect.com
F Adam, IA Sugiarmawan - Journal of Porous Materials, 2009 - Springer
Silica was extracted from rice husk (RH) and modified with ruthenium and amino benzoic acid. The catalysts RH–Ru and RH–Ru–A (incorporated with 5% of 4-(methylamino)benzoic …
Number of citations: 18 link.springer.com
M Monte, L Santos, J Fonseca… - Journal of thermal analysis …, 2010 - akjournals.com
The vapour pressures of six para -substituted benzoic acids were measured using the Knudsen effusion method within the pressure range (0.1–1 Pa) in the following temperature …
Number of citations: 39 akjournals.com
MC Baratto, A Martorana, C Bernini… - Atti XXIV Congresso …, 2011 - usiena-air.unisi.it
Insights on the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase … Insights on the homocoupling reaction of 4-methylamino benzoic acid …
Number of citations: 0 usiena-air.unisi.it
YF Win, SG Teoh, YF Abdul-Aziz, I Baba… - Asian Journal of …, 2012 - hero.epa.gov
Synthesis, Characterization and in vitro Cytotoxic Assay on Human Promyelocytic Leukemia Cells (HL60) of Organotin(IV) Complexes Derived of 4-(methylamino)benzoic Acid and 4-(Dimethylamino)benzoic …
Number of citations: 1 hero.epa.gov
F Adam, P Retnam, A Iqbal - Applied Catalysis A: General, 2009 - Elsevier
Chromium and 4-(methylamino)benzoic acid (MBA) were incorporated into silica extracted from rice husk (RH). The chromium incorporated silica was labeled as RH-Cr and the …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.